N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Overview
Description
N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-(trifluoromethyl)aniline with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The crude product is then purified using techniques such as recrystallization or column chromatography to achieve high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites. This inhibition disrupts essential metabolic processes, leading to the death of the bacterial cells . The compound’s ability to form stable complexes with its targets is attributed to the presence of the trifluoromethyl group, which enhances its binding affinity and specificity .
Comparison with Similar Compounds
N-[4-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound has a trifluoromethyl group in the meta position, which affects its reactivity and binding properties.
N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide: The presence of two trifluoromethyl groups further enhances the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its para-substituted trifluoromethyl group provides a balance between stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h2-6H,1H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVTVYQBEBQWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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